![molecular formula C13H20N4O B14780767 (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is a chiral organic compound that features a cyclopropyl group, a pyrazine ring, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and metal catalysts.
Introduction of the pyrazine ring: This step may involve nucleophilic substitution reactions where a pyrazine derivative is introduced.
Amide bond formation: The final step involves coupling the amine and carboxylic acid derivatives to form the amide bond, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyclopropyl groups.
Reduction: Reduction reactions can occur at the amide bond or the pyrazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-N-cyclopropyl-3-methylbutanamide: Lacks the pyrazine ring.
(S)-2-Amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)butanamide: Lacks the methyl group on the butanamide chain.
Uniqueness
The presence of both the cyclopropyl group and the pyrazine ring in (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide makes it unique compared to similar compounds. This combination of structural features may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H20N4O |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C13H20N4O/c1-9(2)12(14)13(18)17(11-3-4-11)8-10-7-15-5-6-16-10/h5-7,9,11-12H,3-4,8,14H2,1-2H3 |
Clé InChI |
LDOWCIQPGNOVNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1=NC=CN=C1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





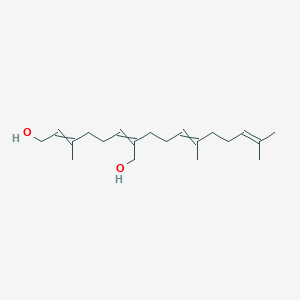

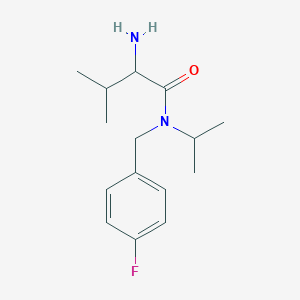
![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
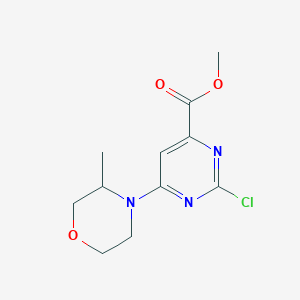

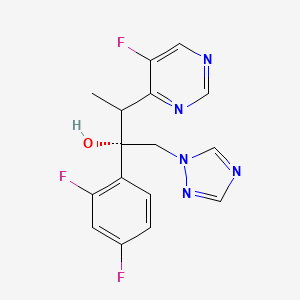
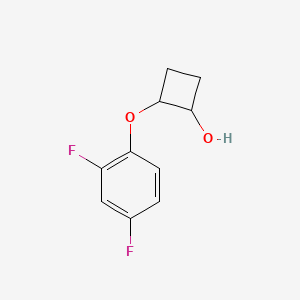
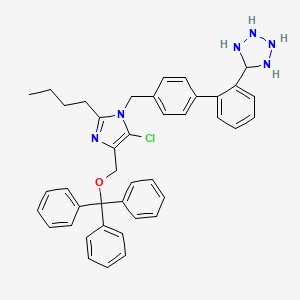
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
